molecular formula C27H28FN3O4 B11279468 N-[4-(benzyloxy)phenyl]-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide

N-[4-(benzyloxy)phenyl]-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide

Cat. No.: B11279468
M. Wt: 477.5 g/mol
InChI Key: KGUWPHVGFXWTLT-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzyloxyphenyl group, a fluorophenylpiperazine moiety, and an acetamide linkage, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide typically involves multiple steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

    Synthesis of the Fluorophenylpiperazine Intermediate: This step involves the reaction of 2-fluoroaniline with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form 4-(2-fluorophenyl)piperazine.

    Coupling of Intermediates: The final step involves the coupling of the benzyloxyphenyl intermediate with the fluorophenylpiperazine intermediate using a suitable linker such as ethyl chloroacetate in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carbonyl group in the acetamide linkage can be reduced to form an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Benzoic acid derivative.

    Reduction: Amine derivative.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The benzyloxyphenyl group may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzyloxy)phenyl]-2-{2-[4-(2-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[4-(benzyloxy)phenyl]-2-{2-[4-(2-bromophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

N-[4-(benzyloxy)phenyl]-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H28FN3O4

Molecular Weight

477.5 g/mol

IUPAC Name

2-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C27H28FN3O4/c28-24-8-4-5-9-25(24)30-14-16-31(17-15-30)27(33)20-34-19-26(32)29-22-10-12-23(13-11-22)35-18-21-6-2-1-3-7-21/h1-13H,14-20H2,(H,29,32)

InChI Key

KGUWPHVGFXWTLT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)COCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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